

Application Notes and Protocols: 2-Oxo Ticlopidine in Cytochrome P450 Inhibition Studies

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Compound of Interest

Compound Name: 2-Oxo Ticlopidine Oxalic Acid Salt

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These application notes provide a detailed overview of the use of 2-Oxo Ticlopidine, a major metabolite of the antiplatelet drug ticlopidine, in the study of cytochrome P450 (CYP) enzyme inhibition. This document includes a summary of its inhibitory effects, protocols for in vitro evaluation, and a comparison with its parent compound, ticlopidine.

Introduction

Ticlopidine is a well-known inhibitor of several cytochrome P450 enzymes, most notably CYP2C19 and CYP2B6, leading to a significant potential for drug-drug interactions.[1][2] Its primary metabolite, 2-Oxo Ticlopidine, is formed through oxidation of the thiophene ring, a reaction catalyzed by CYP2B6 and CYP2C19.[3] Understanding the inhibitory profile of 2-Oxo Ticlopidine is crucial for a complete assessment of the drug interaction potential of ticlopidine. While ticlopidine acts as a potent mechanism-based inhibitor of CYP2C19 and CYP2B6, its metabolite, 2-Oxo Ticlopidine, exhibits a distinct inhibitory profile.[4][5] Notably, the thiolactone metabolite of ticlopidine has been shown to inhibit CYP2C19 through a concentration-dependent mechanism, in contrast to the time-dependent inhibition observed with the parent drug.[6][7] For CYP2B6, there are conflicting reports, with some suggesting 2-Oxo Ticlopidine is a potent mechanism-based inhibitor with a potency comparable to ticlopidine, while other data on the analogous 2-oxo-clopidogrel suggest it is a weaker inhibitor than the parent compound.[8]

Data Presentation: Ticlopidine and 2-Oxo Ticlopidine CYP Inhibition

The following tables summarize the available quantitative data on the inhibition of major CYP450 isoforms by ticlopidine and its metabolite, 2-Oxo Ticlopidine.

Table 1: Inhibitory Profile of Ticlopidine against Major CYP450 Isoforms

CYP Isoform	Inhibition Constant (K _i) / IC ₅₀	Type of Inhibition	Reference
CYP1A2	K _i = 49 ± 19 μM	Moderate	[9]
CYP2B6	IC ₅₀ = 0.0517 ± 0.0323 μM / 0.149 μM	Potent, Mechanism-Based	[8][10]
CYP2C9	K _i > 75 μM	Weak	[9]
CYP2C19	K _i = 1.2 ± 0.5 μM / IC ₅₀ = 0.203 ± 0.124 μM	Potent, Competitive & Mechanism-Based	[8][9][11]
CYP2D6	K _i = 3.4 ± 0.3 μM / IC ₅₀ = 0.354 ± 0.158 μM	Potent, Competitive	[8][9][11]
CYP2E1	K _i = 584 ± 48 μM	Very Weak	[9]
CYP3A	K _i > 1000 μM	Very Weak	[9]

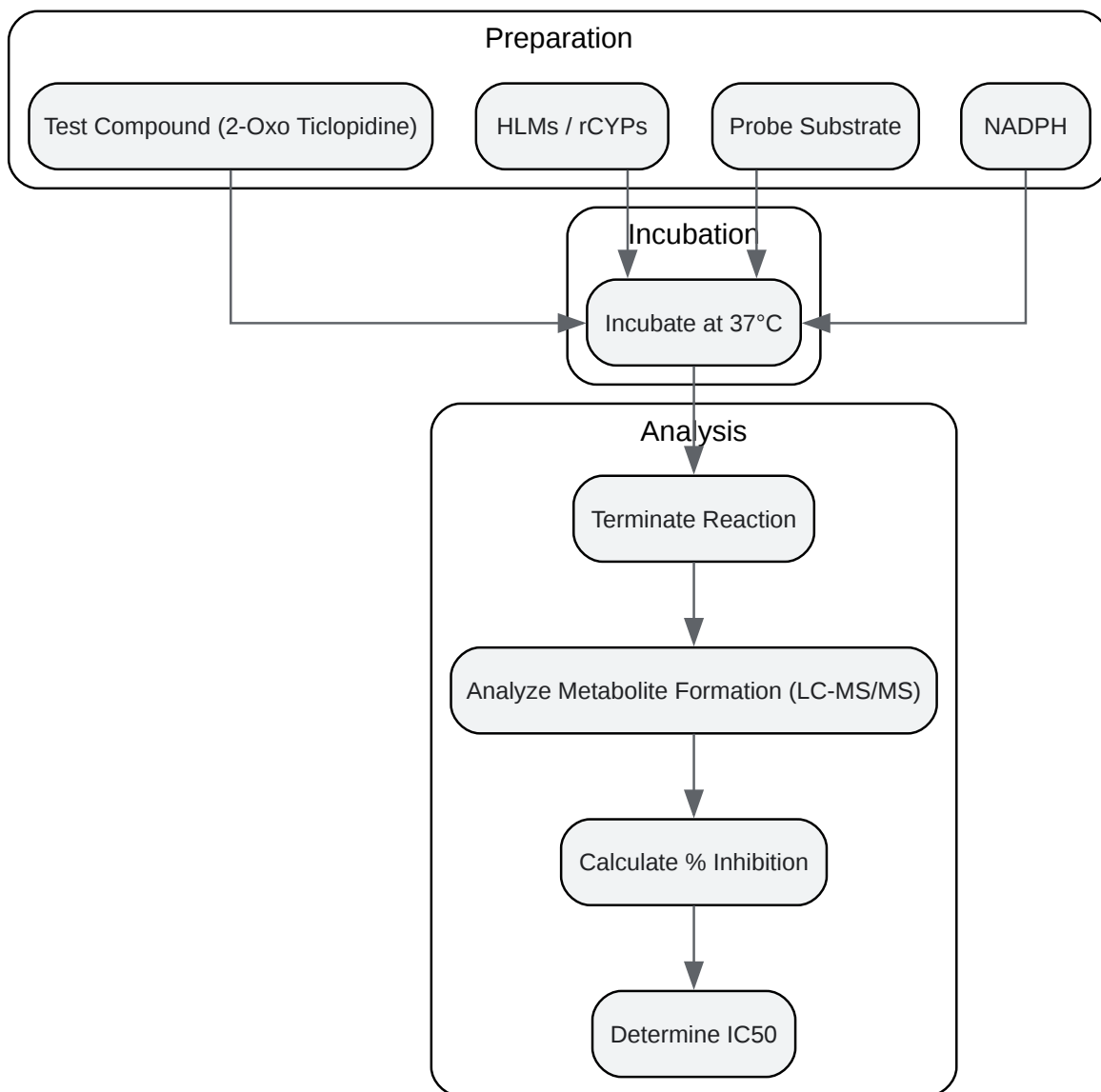
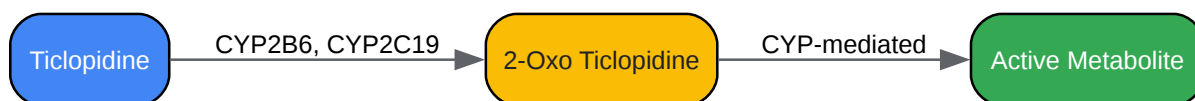
Table 2: Available Inhibitory Data for 2-Oxo Ticlopidine

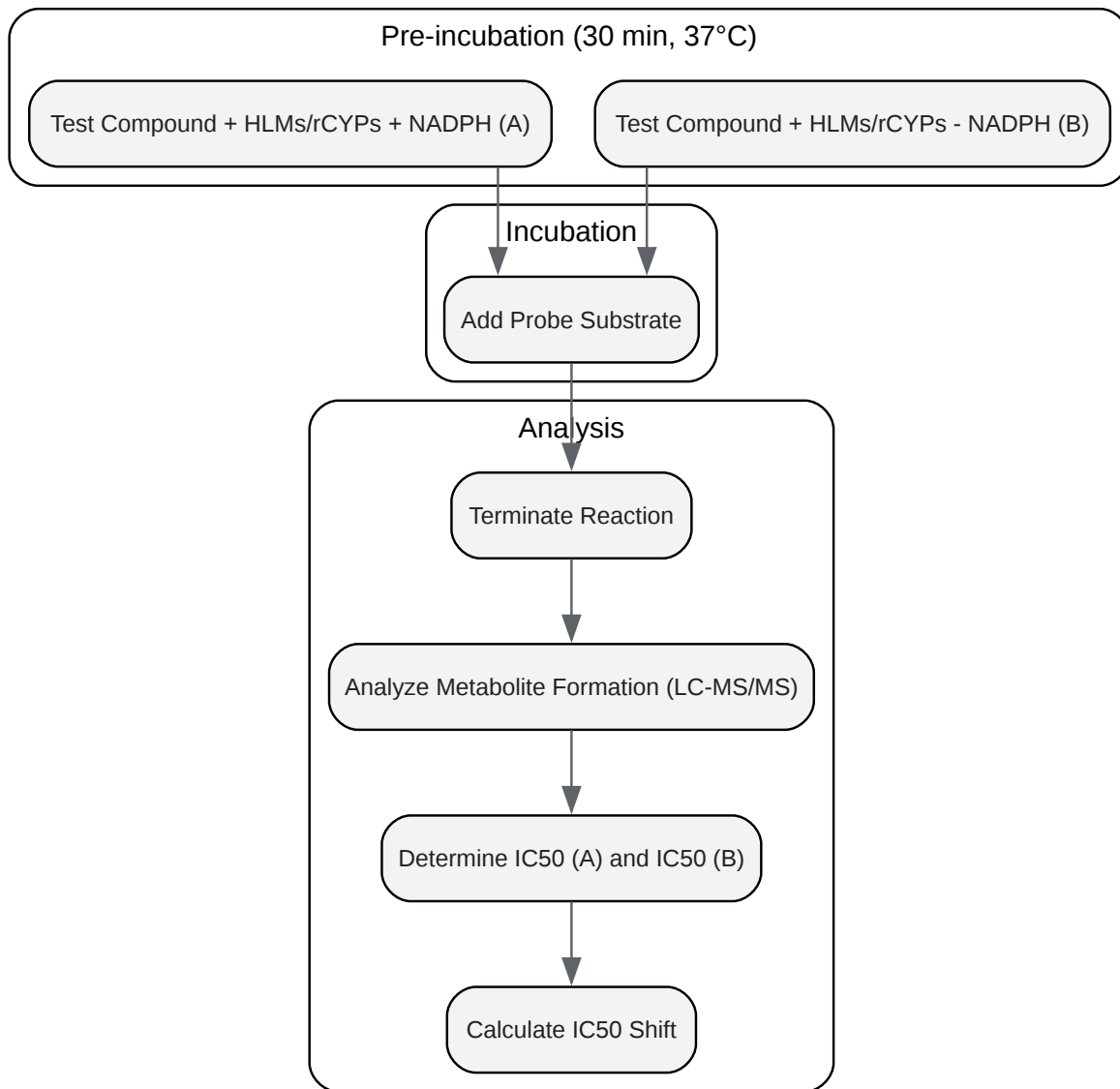
CYP Isoform	Inhibition Data	Type of Inhibition	Reference
CYP2B6	Comparable k_{inact}/K_i to ticlopidine	Mechanism-Based	[5]
CYP2C19	Concentration-dependent inhibition	Direct	[6][7]
CYP2D6	Weaker inhibitor than ticlopidine (qualitative)	Weak	[8]

Note: Quantitative IC₅₀ and K_i values for 2-Oxo Ticlopidine across a full panel of CYP isoforms are not readily available in the public literature. The data for CYP2B6 and CYP2D6 are based on limited and, in the case of CYP2B6, potentially conflicting reports.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of ticlopidine and the experimental workflows for assessing CYP inhibition.





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